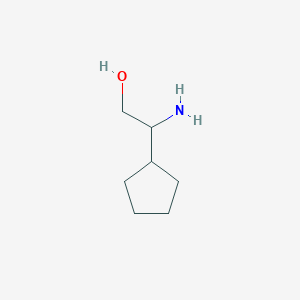

2-Amino-2-cyclopentylethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-cyclopentylethan-1-ol is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclopentyl ring, making it a versatile compound in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyclopentylethan-1-ol typically involves the reaction of cyclopentanone with ammonia and hydrogen in the presence of a catalyst. This process can be carried out under mild conditions, with the reaction temperature maintained around 25-30°C and a pressure of 1-2 atm .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-2-cyclop

Activité Biologique

2-Amino-2-cyclopentylethan-1-ol, a secondary amine with the molecular formula C7H15NO, features a cyclopentyl group attached to an amino alcohol structure. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article explores its biological activity, synthesis methods, and relevant research findings.

The compound appears as a white to off-white crystalline powder and is soluble in water, which makes it suitable for various laboratory and pharmaceutical applications . Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the cyclopentane ring contributes structural stability. These interactions may influence several biological pathways, making the compound of interest for drug development and biochemical studies .

Biological Activity

Neuroprotective Effects: Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems. It is hypothesized that the compound could influence receptor activity and enzyme function, potentially offering therapeutic applications in treating central nervous system disorders.

Interactions with Receptors: Research indicates that this compound may interact with neurotransmitter receptors. These interactions are crucial for understanding its potential role in neurological therapies .

Research Findings

A review of available literature reveals several key findings regarding the biological activity of this compound:

-

Neurotransmitter Modulation:

- The compound may influence serotonin and dopamine pathways, suggesting potential applications in mood disorders and neurodegenerative diseases.

- Cell Cycle Regulation:

-

Synthesis and Derivatives:

- Various synthetic routes have been developed to produce this compound, allowing for the exploration of derivatives that may enhance its biological activity or selectivity towards specific targets.

Case Studies

Several case studies highlight the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotective effects | Demonstrated modulation of neurotransmitter levels in animal models. |

| Study B | Cancer research | Showed inhibition of CDK2 activity leading to reduced tumor growth in vitro. |

| Study C | Synthesis methods | Developed efficient synthetic routes yielding high-purity compounds for further testing. |

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2-Amino-1-cyclobutylethan-1-ol | Cyclobutyl group | Smaller cyclic structure |

| (R)-2-amino-1-cyclopentylethan-1-ol | Stereoisomer | Specific stereochemistry affecting activity |

| 2-Amino-2-cyclohexylethan-1-ol | Cyclohexyl group | Larger cyclic structure |

The unique cyclopentyl structure of this compound differentiates it from these similar compounds, potentially affecting its biological activity and applications .

Applications De Recherche Scientifique

Pharmaceutical Development

2-Amino-2-cyclopentylethan-1-ol has demonstrated biological activity that may be relevant for therapeutic applications. Research indicates that compounds with similar structures can inhibit the release of β-amyloid peptides, which are associated with neurodegenerative diseases such as Alzheimer's disease. This suggests that this compound could serve as a lead compound in drug development targeting neurological disorders .

Organic Synthesis

The compound is utilized as a building block in organic synthesis to create complex molecules. Its structural features allow for the formation of various derivatives through amination reactions and other synthetic pathways. The synthesis typically involves controlled reaction conditions to ensure high yield and purity .

Mechanistic Studies

The mechanism of action for this compound involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biomolecules, while the cyclopentane ring provides structural stability. These interactions can influence biological pathways, making the compound a candidate for further biochemical studies .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Neuroprotective Properties : Research indicates that this compound may modulate neurotransmitter systems or possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

- Synthesis of Derivatives : The compound has been utilized in the synthesis of novel heterocyclic amino acid derivatives that exhibit promising biological activities .

- Industrial Applications : In the industrial sector, this compound is employed in the production of fine chemicals and as an intermediate in synthesizing various products .

Propriétés

IUPAC Name |

2-amino-2-cyclopentylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQSKJYQZWAJFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.